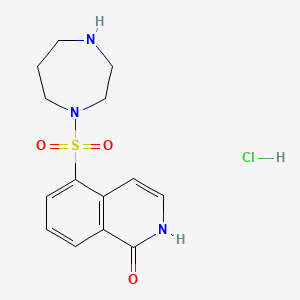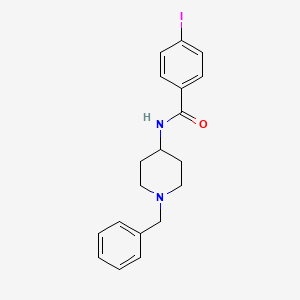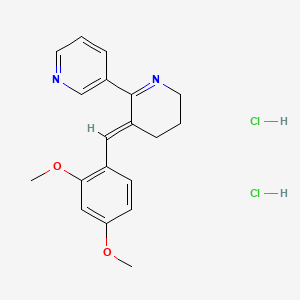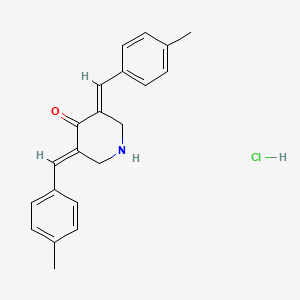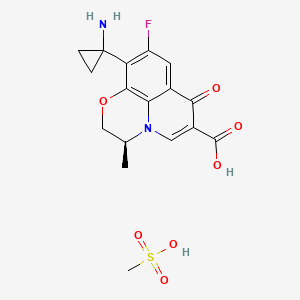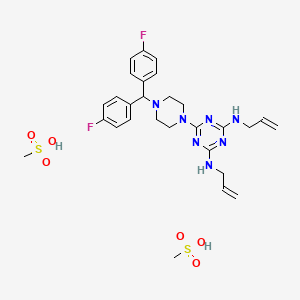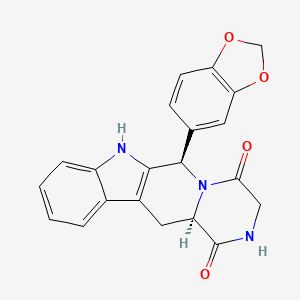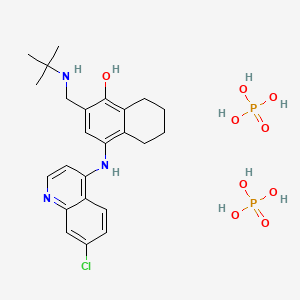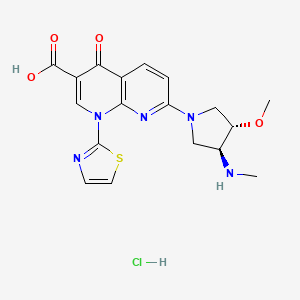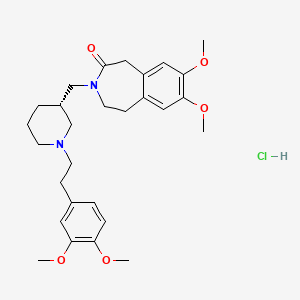
Caspase-3/7 Inhibitor I
Vue d'ensemble
Description
MMPSI is a potent and selective small molecule inhibitor of caspase 3 and caspase 7. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. MMPSI has shown significant potential in reducing ischemia-reperfusion-induced infarct size in isolated rabbit hearts and reducing apoptosis in both ischemic myocardium and isolated cardiomyocytes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MMPSI involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of MMPSI would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
MMPSI primarily undergoes reactions typical of small molecule inhibitors, including binding to the active sites of caspase 3 and caspase 7. It may also undergo metabolic reactions in the body, leading to its breakdown and elimination.
Common Reagents and Conditions
The synthesis of MMPSI would involve common reagents used in organic synthesis, such as solvents, catalysts, and protective groups. Specific conditions, such as temperature, pressure, and pH, would be optimized to achieve the desired reactions.
Major Products Formed
The major product formed from the synthesis of MMPSI is the active inhibitor itself. During metabolic reactions in the body, various metabolites may be formed, which would be studied for their pharmacokinetic and pharmacodynamic properties.
Applications De Recherche Scientifique
MMPSI has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: MMPSI serves as a model compound for studying the inhibition of protease enzymes and the design of selective inhibitors.
Biology: It is used to study the role of caspases in apoptosis and inflammation, providing insights into cellular processes and disease mechanisms.
Medicine: MMPSI has potential therapeutic applications in conditions involving excessive apoptosis, such as ischemic heart disease, neurodegenerative disorders, and certain cancers.
Industry: The compound may be used in the development of new drugs and therapeutic agents targeting caspase enzymes.
Mécanisme D'action
MMPSI exerts its effects by selectively binding to the active sites of caspase 3 and caspase 7, inhibiting their protease activity. This inhibition prevents the cleavage of key substrates involved in apoptosis, thereby reducing cell death. The molecular targets of MMPSI are the active sites of caspase 3 and caspase 7, and the pathways involved include the intrinsic and extrinsic apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-VAD-FMK: A pan-caspase inhibitor that inhibits multiple caspases, including caspase 3 and caspase 7.
Q-VD-OPh: Another broad-spectrum caspase inhibitor with similar applications in apoptosis research.
Uniqueness
MMPSI is unique in its selectivity for caspase 3 and caspase 7, making it a valuable tool for studying the specific roles of these enzymes in apoptosis. Its potency and selectivity distinguish it from other broad-spectrum caspase inhibitors, allowing for more targeted research and potential therapeutic applications.
Propriétés
IUPAC Name |
5-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMNVJNDYLJSF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431688 | |
| Record name | Caspase-3/7 Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220509-74-0 | |
| Record name | Caspase-3/7 Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



